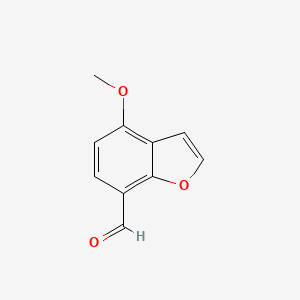

4-Methoxybenzofuran-7-carbaldehyde

Description

Historical Context of Benzofuran (B130515) Chemistry and Derivatives

The journey into benzofuran chemistry began in the late 19th century, with the first synthesis of the parent compound, benzofuran—a colorless liquid component of coal tar. nih.gov This heterocyclic compound, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, laid the groundwork for the exploration of a vast family of derivatives. nih.gov Over the decades, chemists have developed numerous synthetic methods to construct the benzofuran nucleus, driven by the discovery of its presence in a wide array of natural products with diverse biological activities. nih.gov

Early methods for benzofuran synthesis were often harsh and limited in scope. However, the continuous evolution of synthetic organic chemistry has led to the development of more sophisticated and efficient catalytic strategies. These modern techniques often utilize transition metals like palladium, copper, and gold to facilitate the formation of the benzofuran ring system under milder conditions and with greater control over the final product's structure. researchgate.netmdpi.com This has significantly expanded the accessibility and diversity of benzofuran derivatives available for scientific investigation.

Significance of Benzofuran Carbaldehydes as Privileged Scaffolds in Synthetic and Medicinal Chemistry

Benzofuran carbaldehydes, including 4-Methoxybenzofuran-7-carbaldehyde, are considered "privileged scaffolds" in the realms of synthetic and medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of new drugs. researchgate.netresearchgate.net

The aldehyde group is a particularly useful functional group in organic synthesis. It can readily undergo a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and nucleophilic addition reactions. smolecule.com This chemical versatility allows for the facile elaboration of the benzofuran carbaldehyde core into a wide range of more complex molecules with diverse functionalities.

From a medicinal chemistry perspective, the benzofuran nucleus itself is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties. nih.govmdpi.com The addition of a carbaldehyde group provides a handle for introducing further structural diversity, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. The inherent reactivity of the aldehyde can also be exploited for the design of covalent inhibitors, which form a stable bond with their biological target, often leading to enhanced potency and duration of action.

Overview of Research Trajectories for this compound

Current research involving this compound and its close analogs is primarily focused on its potential applications in medicinal chemistry. Studies have indicated that this compound and its derivatives exhibit promising neuroprotective and anticancer properties. smolecule.com

The exploration of its neuroprotective effects stems from the known ability of some benzofuran compounds to protect neuronal cells from damage caused by oxidative stress and excitotoxicity. smolecule.comnih.gov Research in this area aims to develop novel therapeutic agents for neurodegenerative diseases.

In the realm of oncology, the cytotoxic effects of benzofuran derivatives against various cancer cell lines have been a major driver of research. smolecule.com The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of novel anticancer agents. For instance, it can be used to create Schiff bases and other derivatives that can be screened for their ability to inhibit cancer cell growth.

Furthermore, its role as a versatile synthetic intermediate continues to be explored. Organic chemists utilize this compound as a building block for the total synthesis of complex natural products and other biologically active molecules. nih.gov The ongoing investigation into the synthesis and reactivity of this compound is crucial for unlocking its full potential in both materials science and drug discovery.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6202-83-1 | smolecule.com |

| Molecular Formula | C₁₀H₈O₃ | smolecule.com |

| Molecular Weight | 176.17 g/mol | smolecule.com |

| IUPAC Name | 7-methoxy-1-benzofuran-4-carbaldehyde | smolecule.com |

| SMILES | COC1=C2C(=C(C=C1)C=O)C=CO2 | smolecule.com |

Reported Biological Activities of Related Benzofuran Derivatives

| Compound/Derivative Class | Biological Activity | Cell Line/Model | Reported IC₅₀/Effect | Reference |

| Thieno[2,3-d]pyrimidine-6-carboxylates | Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ = 0.013 µM (for compound 2) | mdpi.com |

| Thieno[2,3-d]pyrimidine-6-carboxylates | Antiproliferative | MDA-MB-231 (Breast Cancer) | IC₅₀ = 0.056 µM (for compound 2) | mdpi.com |

| Monobenzyltin Compound (C1) | Cytotoxic | MCF-7 (Breast Cancer) | IC₅₀ = 2.5±0.50 μg/mL (48h) | nih.gov |

| Benzofuran-2-Carboxamide Derivatives | Neuroprotective | Primary rat cortical cells | Protection against NMDA-induced excitotoxicity |

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-methoxy-1-benzofuran-7-carbaldehyde |

InChI |

InChI=1S/C10H8O3/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-6H,1H3 |

InChI Key |

XMUBOIWJKZIQSR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)C=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Synthesis and Transformations of 4 Methoxybenzofuran 7 Carbaldehyde

Mechanistic Pathways of Key Cyclization Reactions

The formation of the benzofuran (B130515) core in 4-methoxybenzofuran-7-carbaldehyde can be achieved through several cyclization strategies. A common approach involves the intramolecular cyclization of appropriately substituted phenols.

One such pathway is the acid-catalyzed cyclization of a substituted o-allylphenol derivative. The reaction is initiated by the protonation of the allyl double bond, leading to the formation of a secondary carbocation. This electrophilic center is then attacked by the lone pair of electrons on the phenolic oxygen in a 5-exo-trig cyclization, forming the dihydrobenzofuran ring. Subsequent elimination of a proton and tautomerization can lead to the aromatic benzofuran system. The presence of the methoxy (B1213986) group at the 4-position of the final product implies that the starting phenol (B47542) would be substituted accordingly, influencing the electron density of the aromatic ring and potentially the ease of cyclization.

Another significant cyclization is the base-catalyzed intramolecular cyclization of 2-ynylphenols. nih.gov In this mechanism, the phenolic proton is abstracted by a base, generating a phenoxide ion. The resulting nucleophilic oxygen then attacks the proximal carbon of the alkyne in a 5-endo-dig cyclization to furnish the benzofuran ring. mdpi.com This method offers a direct route to the benzofuran core and can be performed under transition-metal-free conditions. nih.gov

Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of benzofurans, including this compound. Palladium, copper, rhodium, and nickel-based catalysts are frequently employed, each with its distinct catalytic cycle. nih.govacs.orgthieme.denih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used in reactions such as the Sonogashira and Heck couplings, which can be adapted for benzofuran synthesis. nih.govresearchgate.net In a typical Sonogashira coupling approach, a 2-halophenol is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. slideshare.netnih.govecu.eduyoutube.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to form the C-C bond. Intramolecular cyclization of the resulting 2-alkynylphenol, often catalyzed by the same metal complex or a base, then yields the benzofuran. thieme.deslideshare.net The intramolecular Heck reaction provides another route, where an o-alkenylphenol undergoes cyclization catalyzed by a palladium complex. nih.govchemistrysteps.comorganic-chemistry.org

Copper-Catalyzed Syntheses: Copper catalysts are also effective for benzofuran synthesis, often proceeding through different mechanisms. For instance, a copper-catalyzed domino reaction between a phenol and an alkyne can lead to a benzofuran. wikipedia.org This process can involve the nucleophilic addition of the phenol to the copper-activated alkyne, followed by an oxidative cyclization. wikipedia.org Copper can also mediate the coupling of salicylaldehydes with various partners to form the benzofuran ring system. nih.govacs.org

Rhodium and Nickel-Catalyzed Syntheses: Rhodium catalysts have been shown to promote the [3+2] annulation of 2-alkenylphenols with various partners to afford dihydrobenzofurans, which can be subsequently oxidized to benzofurans. nih.gov Nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to ketones, providing a route to substituted benzofurans. thieme.de

| Catalyst System | Key Reaction Type | Mechanistic Highlights |

| Palladium/Copper | Sonogashira Coupling/Cyclization | Oxidative addition, transmetalation, reductive elimination, intramolecular nucleophilic attack. thieme.deslideshare.net |

| Palladium | Intramolecular Heck Reaction | Oxidative addition, migratory insertion, β-hydride elimination, reductive elimination. nih.govchemistrysteps.com |

| Copper | Oxidative Cyclization | Nucleophilic addition of phenol to a copper-activated alkyne followed by oxidation. wikipedia.org |

| Rhodium | [3+2] Annulation | C-H activation and migratory insertion. nih.gov |

| Nickel | Intramolecular Nucleophilic Addition | Activation of aryl halides for intramolecular attack. thieme.de |

Electrophilic Aromatic Substitution Mechanisms on the Benzofuran Core

The introduction of the aldehyde group at the 7-position of 4-methoxybenzofuran (B8762342) likely proceeds via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack or Duff reaction. The regioselectivity of this substitution is governed by the electronic properties of the benzofuran ring system, which is influenced by the interplay between the fused benzene (B151609) ring and the furan (B31954) ring, as well as the directing effects of the methoxy group.

In general, electrophilic attack on the benzofuran ring can occur at various positions. Attack at the 2-position leads to a resonance-stabilized cationic intermediate where the positive charge is delocalized onto the benzene ring, similar to a benzylic carbocation. youtube.comsynarchive.com Attack at the 3-position allows for resonance stabilization through the lone pair of electrons on the oxygen atom. youtube.comsynarchive.com The presence of the electron-donating methoxy group at the 4-position will further activate the benzene ring towards electrophilic attack and influence the position of substitution.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile. slideshare.netyoutube.comsynarchive.comwikipedia.org The mechanism involves the electrophilic attack of the chloroiminium ion (the Vilsmeier reagent) on the electron-rich benzofuran ring. wikipedia.orglibretexts.org The resulting iminium salt is then hydrolyzed to yield the aldehyde. wikipedia.org The 4-methoxy group, being an ortho, para-director, would activate the 5 and 7 positions. Steric hindrance might influence the final regiochemical outcome, favoring substitution at the less hindered 7-position.

Duff Reaction: The Duff reaction employs hexamethylenetetramine (urotropine) in an acidic medium to introduce a formyl group onto electron-rich aromatic rings, particularly phenols. acs.orglibretexts.orgmasterorganicchemistry.com The mechanism is thought to involve the formation of an iminium ion from protonated hexamine, which then acts as the electrophile. masterorganicchemistry.com Subsequent intramolecular redox reactions and hydrolysis lead to the aldehyde. acs.orgmasterorganicchemistry.com Similar to the Vilsmeier-Haack reaction, the regioselectivity is dictated by the electronic and steric factors of the substituted benzofuran.

Nucleophilic Addition and Elimination Pathways Involving the Aldehyde Group

The aldehyde functionality at the 7-position of this compound is a key site for further chemical transformations, primarily through nucleophilic addition reactions. The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. organic-chemistry.org This intermediate can then be protonated, typically during aqueous workup, to yield an alcohol. The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. organic-chemistry.org

Wittig Reaction: A prominent example of a reaction involving the aldehyde group is the Wittig reaction, which converts the aldehyde into an alkene. oregonstate.edu The reaction proceeds through the attack of a phosphorus ylide (Wittig reagent) on the aldehyde. wikipedia.orgnih.govacs.org This initially forms a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. wikipedia.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide, which is eliminated to give the alkene product. nih.gov The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide used. oregonstate.edu

Other nucleophiles such as Grignard reagents, organolithium compounds, and cyanide can also add to the aldehyde group, leading to the formation of secondary alcohols or cyanohydrins, respectively. nih.gov

Radical Pathways in Benzofuran Formation

In addition to ionic pathways, radical reactions provide an alternative and powerful strategy for the construction of the benzofuran skeleton. These reactions often proceed under mild conditions and can offer unique regioselectivity.

A notable example is the radical cyclization cascade. mdpi.comlibretexts.org This can be initiated by the single-electron transfer (SET) from a suitable donor to a precursor such as a 2-iodo aryl allenyl ether. mdpi.com The resulting aryl radical can then undergo a 5-exo-dig cyclization onto the allene (B1206475) moiety to form a vinyl radical, which is part of the newly formed furan ring. This radical can then be trapped or undergo further reactions to afford the final benzofuran product. The presence of substituents on the aromatic ring, such as a methoxy group, can influence the stability of the intermediate radicals and thus the efficiency and outcome of the reaction.

Another approach involves the radical coupling of a phenyl radical with a suitable partner, followed by cyclization. nih.gov For instance, a phenyl radical can add to an allenyl group, leading to a benzofurylmethyl radical, which can then be functionalized. nih.gov

Stereochemical Control and Regioselectivity in Synthetic Routes

The synthesis of complex molecules like this compound often requires precise control over stereochemistry and regioselectivity.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution (Section 3.3), the regioselectivity of the formylation step is crucial for the synthesis of the target molecule. The directing effect of the 4-methoxy group is a key factor. In general, electron-donating groups on the benzene ring of a benzofuran direct electrophiles to the benzene ring. The methoxy group at the 4-position is a strong activating group and an ortho, para-director. This would direct electrophilic attack to positions 5 and 7. Steric factors may then favor substitution at the less hindered 7-position, leading to the desired product. The choice of formylating agent and reaction conditions can also be tuned to optimize the regiochemical outcome.

Stereochemical Control: While the core of this compound is aromatic and thus planar, stereocenters can be introduced in subsequent reactions involving the aldehyde group or in the synthesis of more complex derivatives. For instance, the reduction of the aldehyde to a secondary alcohol would create a chiral center. The stereochemical outcome of such a reduction can be controlled by using chiral reducing agents. Similarly, in reactions like the Wittig reaction, the E/Z stereochemistry of the resulting alkene can be controlled by the choice of the Wittig reagent and reaction conditions. oregonstate.edu In syntheses that proceed via dihydrobenzofuran intermediates, the stereochemistry of the substituents on the dihydro-furan ring can be controlled through various asymmetric synthesis strategies, including the use of chiral catalysts or auxiliaries. researchgate.netoregonstate.edu

Derivatization Strategies and Functional Group Interconversions of 4 Methoxybenzofuran 7 Carbaldehyde

Transformations of the Aldehyde Group

The aldehyde functional group is one of the most versatile in organic chemistry, susceptible to oxidation, reduction, and a variety of condensation reactions.

The aldehyde group of 4-Methoxybenzofuran-7-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methoxybenzofuran-7-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) to milder, more selective reagents. The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule. For aromatic aldehydes, reagents such as silver oxide (Ag₂O) or buffered potassium permanganate are often employed to ensure high yields and prevent over-oxidation or side reactions with the benzofuran (B130515) ring system.

Table 1: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic or neutral solution, heat | Strong oxidant, can be aggressive towards other functional groups. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | Strong oxidant, acidic conditions. |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (Tollens' reagent) | Mild and selective for aldehydes. |

| Periodic Acid (H₅IO₆) | Catalytic CrO₃, wet MeCN | Provides excellent yields for primary alcohols and aldehydes. |

The reduction of the aldehyde group yields the corresponding primary alcohol, (4-methoxybenzofuran-7-yl)methanol. This conversion is typically achieved with high efficiency using metal hydride reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol or ethanol (B145695). For less reactive carbonyls or when a more potent reducing agent is required, lithium aluminum hydride (LiAlH₄) can be used, although it necessitates anhydrous conditions as it reacts violently with water. The reduction of a formyl group on a similar benzofuran structure has been successfully achieved using NaBH₄, yielding the corresponding alcohol in high yield. researchgate.net

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp. | Mild, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent, also reduces esters, carboxylic acids, etc. |

| Hydrogen (H₂) with Metal Catalyst | Pd, Pt, or Ni catalyst, pressure | Catalytic hydrogenation, effective but may affect other reducible groups. |

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net The reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org The synthesis of imines from variously substituted benzofuran carboxaldehydes with a range of amines has been reported, demonstrating the feasibility of this transformation on this heterocyclic system. researchgate.net While direct conversion of an aldehyde to an amide is not a standard condensation reaction, it can be achieved through oxidative amidation methods or, more commonly, via a two-step sequence involving oxidation to the carboxylic acid (as described in 4.1.1) followed by a standard amide coupling reaction (e.g., using a carbodiimide reagent).

Table 3: Example Primary Amines for Imine Formation

| Amine Reactant | Product Type |

| Aniline | N-phenyl imine |

| Benzylamine | N-benzyl imine |

| Ethanolamine | N-(2-hydroxyethyl) imine |

| Glycine methyl ester | N-(carboxymethyl) imine derivative |

A specific and important class of condensation reactions involves the reaction of this compound with hydrazides (R-CO-NHNH₂) to form hydrazones, a stable type of Schiff base. nih.gov These reactions proceed under similar conditions to imine formation, typically by refluxing the aldehyde and the hydrazide in a solvent like ethanol or methanol, often with a catalytic amount of acetic acid to facilitate dehydration. researchgate.net This reaction has been successfully applied to benzofuran scaffolds. For instance, 7-methoxy-2-substituted-1-benzofuran-5-carboxaldehydes have been condensed with a series of aromatic and heterocyclic hydrazides to produce the corresponding Schiff bases in good yields. researchgate.netresearchgate.net These products are often stable, crystalline solids, which facilitates their purification and characterization. impactfactor.org

Table 4: Example of Schiff Base Formation with a Hydrazide

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | Isonicotinohydrazide | Methanol, catalytic Acetic Acid, reflux | N'-[(E)-(4-methoxy-1-benzofuran-7-yl)methylidene]isonicotinohydrazide |

| This compound | Benzohydrazide | Ethanol, reflux, 80-90 min | N'-[(E)-(4-methoxy-1-benzofuran-7-yl)methylidene]benzohydrazide researchgate.net |

Modifications of the Methoxy (B1213986) Group

Table 5: Common Reagents for Aryl Methoxy Group Cleavage (O-Demethylation)

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temp. | Lewis acid-assisted cleavage. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Strong acid-catalyzed SN2 reaction on the methyl group. |

| Sodium Ethanethiolate (NaSEt) | DMF, reflux | Nucleophilic (SN2) attack by the thiolate on the methyl group. |

| Pyridinium Chloride | Melt at ~200°C | Provides a source of HCl for cleavage. google.com |

Demethylation Reactions

The conversion of the methoxy group at the C4 position of this compound to a hydroxyl group is a critical functional group interconversion. This demethylation is typically achieved under stringent conditions using potent reagents that can cleave the stable aryl-ether bond.

Boron tribromide (BBr₃) is a highly effective reagent for this purpose. chem-station.com As a strong Lewis acid, the boron atom coordinates to the oxygen of the methoxy group, facilitating a nucleophilic attack by a bromide ion on the methyl group. chem-station.com This process results in the formation of an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to yield the desired 4-hydroxybenzofuran-7-carbaldehyde. chem-station.com Reactions are often initiated at low temperatures (e.g., -78 °C) and gradually warmed to ensure selectivity and control over the highly reactive BBr₃. chem-station.com

Alternatively, strong Brønsted acids such as 47% hydrobromic acid (HBr) can be employed. chem-station.com This method involves the protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl carbon, producing the demethylated product and bromomethane. chem-station.com These reactions typically require heating the substrate with the aqueous HBr solution, sometimes with a co-solvent like acetic acid to improve solubility. chem-station.com

Table 1: Reagents for Demethylation of this compound

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temp. | Lewis acid-mediated ether cleavage |

Electrophilic Substitution Reactions on the Benzofuran Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. byjus.commasterorganicchemistry.com In the case of this compound, the regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The methoxy group (-OCH₃) at C4 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7). Conversely, the carbaldehyde group (-CHO) at C7 is a deactivating group that directs electrophiles to the meta position (C5). The synergistic directing effect of both the activating -OCH₃ group and the deactivating -CHO group strongly favors electrophilic attack at the C5 position.

Halogenation (e.g., Bromination)

The halogenation of this compound, particularly bromination, proceeds with high regioselectivity. The C5 position is the most nucleophilic site on the benzene (B151609) ring due to the combined directing effects of the methoxy and carbaldehyde groups. The reaction is typically carried out by treating the benzofuran substrate with molecular bromine (Br₂) in a suitable solvent such as acetic acid or chloroform. A Lewis acid catalyst like iron(III) bromide (FeBr₃) may be used to polarize the Br-Br bond, generating a more potent electrophile and increasing the reaction rate. youtube.com The expected product is 5-Bromo-4-methoxybenzofuran-7-carbaldehyde.

Formylation

The introduction of a second aldehyde group onto the benzofuran ring can be accomplished via a formylation reaction. The Vilsmeier-Haack reaction is a common method for this transformation. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic chloroiminium ion attacks the electron-rich C5 position of the benzofuran ring. Subsequent hydrolysis of the resulting iminium intermediate yields the dialdehyde product, 4-Methoxy-5,7-diformylbenzofuran.

Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the benzofuran nucleus. masterorganicchemistry.com This reaction involves treating this compound with an acyl halide (e.g., acetyl chloride) or an acid anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.commasterorganicchemistry.com The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. As with other electrophilic substitutions on this substrate, the acylium ion will preferentially attack the C5 position to furnish the corresponding 5-acyl-4-methoxybenzofuran-7-carbaldehyde derivative.

Table 2: Electrophilic Substitution Reactions at the C5 Position

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-4-methoxybenzofuran-7-carbaldehyde |

| Formylation | POCl₃, DMF | Dichloromethylium ion derivative | 4-Methoxybenzofuran-5,7-dicarbaldehyde |

Synthesis of Hybrid Benzofuran Structures

The aldehyde functionality at the C7 position serves as a versatile synthetic handle for constructing more complex, fused heterocyclic systems. These hybrid structures often combine the benzofuran core with other biologically relevant heterocycles, such as triazoles, to create novel molecular architectures.

Triazole-Fused Benzofuran Derivatives

The synthesis of triazole-fused benzofurans from this compound is a multi-step process that begins with the modification of the carbaldehyde group. A common strategy involves converting the aldehyde into a benzofuran-7-carbohydrazide, a key intermediate for triazole ring formation. hpu2.edu.vnconnectjournals.com

The synthetic sequence typically proceeds as follows:

Oxidation: The carbaldehyde at C7 is first oxidized to a carboxylic acid (4-methoxybenzofuran-7-carboxylic acid) using a suitable oxidizing agent like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Esterification: The resulting carboxylic acid is converted to its corresponding methyl or ethyl ester via Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Hydrazinolysis: The ester is then treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol under reflux. hpu2.edu.vn This reaction substitutes the alkoxy group of the ester with a hydrazinyl group, yielding 4-methoxybenzofuran-7-carbohydrazide. hpu2.edu.vn

Cyclization: The carbohydrazide intermediate can be cyclized to form a fused hpu2.edu.vnconnectjournals.commdpi.comtriazole ring. For example, reaction with an isothiocyanate would lead to a thiosemicarbazide, which can be cyclized under basic conditions to form a mercapto-substituted triazole ring fused to the benzofuran scaffold. connectjournals.com This creates a tricyclic system where the triazole ring is fused across the C6 and C7 positions of the original benzofuran.

This synthetic approach allows for the creation of a diverse library of hybrid molecules, combining the structural features of both benzofuran and triazole heterocycles. hpu2.edu.vn

Pyrazoline Derivatives

The synthesis of pyrazoline derivatives from this compound is typically achieved through a well-established two-step process. This method first involves the formation of an α,β-unsaturated ketone, known as a chalcone, which then undergoes a cyclization reaction to form the five-membered pyrazoline ring.

The initial step is the Claisen-Schmidt condensation, an aldol condensation between an aldehyde and a ketone. In this case, this compound is treated with a substituted acetophenone in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH), in an alcoholic solvent. This reaction forms a chalcone intermediate, specifically a 1-aryl-3-(4-methoxybenzofuran-7-yl)prop-2-en-1-one.

In the second step, the synthesized chalcone is reacted with hydrazine hydrate (N₂H₄·H₂O). dergipark.org.tr The reaction, often catalyzed by an acid like acetic acid or formic acid and heated under reflux, proceeds via an intramolecular Michael addition. dergipark.org.tr This cyclization reaction yields the final 3,5-disubstituted pyrazoline derivative, where one of the substituents is the 4-methoxybenzofuran-7-yl moiety. dergipark.org.trresearchgate.net The specific substitution on the pyrazoline ring can be further modified by using substituted hydrazines in the cyclization step.

Table 1: Synthesis of Pyrazoline Derivatives

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | NaOH, Ethanol | Chalcone Intermediate |

| 2 | Cyclization | Chalcone Intermediate, Hydrazine Hydrate | Acetic Acid / Formic Acid | 5-(4-methoxybenzofuran-7-yl)-pyrazoline derivative |

Quinoline-Benzofuran Hybrids

A primary strategy for synthesizing quinoline-benzofuran hybrids from this compound is the Friedländer annulation. The Friedländer synthesis is a widely recognized and efficient method for constructing the quinoline ring system. nih.gov The general reaction involves an acid- or base-catalyzed condensation, followed by a cyclodehydration, between a 2-amino-substituted aromatic aldehyde or ketone and a compound containing a reactive α-methylene group. organicreactions.orgresearchgate.net

To create a quinoline-benzofuran hybrid, this compound can be reacted with a 2-aminoaryl ketone, such as 2-aminoacetophenone. In this reaction, the 2-aminoacetophenone provides the nitrogen atom and the α-methylene group necessary for building the pyridine (B92270) part of the quinoline ring, while the benzofuran carbaldehyde acts as the other key component.

The mechanism involves an initial condensation between the amino group of the ketone and the aldehyde to form an imine intermediate. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the stable, fused quinoline ring system. nih.gov The resulting molecule is a 2-(4-methoxybenzofuran-7-yl)quinoline derivative. The reaction can be promoted by various catalysts, including acids, bases, or ionic liquids, and can sometimes be achieved simply by heating the reactants. nih.govorganicreactions.org

Table 2: Synthesis of Quinoline-Benzofuran Hybrids

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Class |

| Friedländer Synthesis | This compound | 2-Aminoaryl Ketone (e.g., 2-aminoacetophenone) | Acid or Base (e.g., HCl, NaOH) | 2-(4-methoxybenzofuran-7-yl)quinoline |

Piperazine (B1678402) and Imidazole Substituted Benzofurans

The aldehyde functionality of this compound allows for direct derivatization to incorporate piperazine and imidazole moieties through distinct synthetic routes.

Piperazine Derivatives: The most direct method for attaching a piperazine ring is through reductive amination. This one-pot reaction involves the condensation of the aldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. redalyc.org This process is highly efficient for creating secondary and tertiary amines. A study on a structurally similar compound, 7-methoxy-2-[4-(methoxy)phenyl]-l-benzofuran-5-carboxaldehyde, successfully employed this strategy with various amines. researchgate.net

The reaction is typically carried out using a mild and selective reducing agent that preferentially reduces the protonated imine over the starting aldehyde. researchgate.net Sodium triacetoxyborohydride [NaBH(OAc)₃] is a commonly used reagent for this transformation due to its effectiveness under neutral or weakly acidic conditions. researchgate.net The reaction of this compound with piperazine would yield 1-((4-methoxybenzofuran-7-yl)methyl)piperazine.

Imidazole Derivatives: For the synthesis of imidazole-substituted benzofurans, multicomponent reactions provide an efficient pathway. The Radziszewski synthesis and related methods allow for the construction of the imidazole ring in a single step from an aldehyde. nih.gov In a typical procedure, this compound is reacted with a 1,2-dicarbonyl compound (such as benzil), and an ammonia source, most commonly ammonium acetate (B1210297). nih.gov

This condensation reaction assembles the three components to form a highly substituted imidazole ring. The benzofuran carbaldehyde provides the carbon atom at the 2-position of the imidazole ring. Therefore, reacting this compound with benzil and ammonium acetate would yield 2-(4-methoxybenzofuran-7-yl)-4,5-diphenyl-1H-imidazole. nih.gov

Table 3: Synthesis of Piperazine and Imidazole Derivatives

| Target Moiety | Reaction Type | Key Reactants | Key Reagents | Product Class |

| Piperazine | Reductive Amination | This compound, Piperazine | Sodium triacetoxyborohydride [NaBH(OAc)₃] | N-((4-methoxybenzofuran-7-yl)methyl)piperazine |

| Imidazole | Multicomponent Synthesis | This compound, Benzil, Ammonium Acetate | Acetic Acid (solvent/catalyst) | 2-(4-methoxybenzofuran-7-yl)-4,5-diphenyl-1H-imidazole |

Advanced Spectroscopic Elucidation of 4 Methoxybenzofuran 7 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectroscopy are the primary methods for confirming the molecular structure of 4-Methoxybenzofuran-7-carbaldehyde. The chemical shifts (δ) of the nuclei are indicative of their local electronic environment, while spin-spin coupling patterns in the ¹H NMR spectrum reveal the connectivity of adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton: the highly deshielded aldehyde proton, the aromatic protons on the benzofuran (B130515) core, and the shielded protons of the methoxy (B1213986) group. Similarly, the ¹³C NMR spectrum will display unique resonances for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methoxy carbon.

While specific, experimentally verified spectral data for this compound is not extensively published, the expected chemical shift regions for its key structural motifs can be predicted based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aldehyde Proton | ¹H | 9.5 - 10.5 | Singlet, highly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy. |

| Aromatic Protons | ¹H | 6.8 - 8.0 | Doublets or multiplets, with specific shifts depending on substitution and coupling with neighboring protons. |

| Methoxy Protons | ¹H | 3.8 - 4.1 | Singlet, integrating to 3H. |

| Aldehyde Carbonyl | ¹³C | 185 - 195 | Deshielded due to the double bond to oxygen. |

| Aromatic Carbons | ¹³C | 100 - 160 | Complex region with multiple signals for both protonated and quaternary carbons of the benzofuran system. |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for probing the molecule's conformation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete bonding framework.

COSY identifies protons that are coupled to each other, confirming the arrangement of protons on the aromatic ring.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for assigning quaternary carbons and piecing together the molecular fragments.

For conformational analysis, ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY experiment could determine the preferred orientation of the aldehyde and methoxy groups relative to the benzofuran ring by observing spatial correlations. For instance, a NOE cross-peak between the aldehyde proton (H-7a) and the adjacent aromatic proton (H-6) would provide direct evidence of their spatial proximity, helping to define the molecule's dominant conformation in solution. The application of NOESY has been demonstrated as a precise method for acquiring quantitative data on the prevailing molecular conformations of complex organic molecules scielo.br.

Quantum chemical calculations provide a powerful complement to experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for the theoretical prediction of NMR isotropic shielding constants, which are then converted into chemical shifts esisresearch.orgrsc.org. This method is typically employed within the framework of Density Functional Theory (DFT).

The computational procedure involves:

Optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).

Calculation of the magnetic shielding tensors for each nucleus using the GIAO method at the optimized geometry.

Conversion of the calculated isotropic shielding values (σ) to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso).

Studies on various organic molecules have shown that GIAO-DFT calculations can predict ¹³C chemical shifts with high accuracy, often achieving excellent linear correlation with experimental values jlu.edu.cn. Applying the GIAO method to this compound would allow for a theoretical prediction of its ¹H and ¹³C NMR spectra, aiding in the definitive assignment of ambiguous experimental signals and providing confidence in the structural elucidation.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of these groups.

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The C=O stretch of the aldehyde group typically gives rise to a very strong and sharp absorption band in the FT-IR spectrum, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy group and the furan (B31954) ring ether linkage are expected in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium / Strong |

| Aldehyde C-H | Stretching | 2850 - 2750 | Medium / Medium |

| Methoxy C-H | Stretching | 3000 - 2850 | Medium / Strong |

| Aldehyde C=O | Stretching | 1720 - 1700 | Strong / Medium |

| Aromatic C=C | Stretching | 1620 - 1450 | Medium-Strong / Strong |

| Benzofuran C-O-C | Asymmetric Stretch | 1270 - 1200 | Strong / Medium |

| Methoxy C-O-C | Symmetric Stretch | 1150 - 1050 | Strong / Medium |

While experimental spectra provide valuable data, the assignment of many bands, especially in the complex fingerprint region (below 1500 cm⁻¹), can be challenging due to the coupling of various vibrational modes. Computational vibrational analysis offers a solution by providing a complete theoretical spectrum and a detailed description of each normal mode.

Using DFT methods (e.g., B3LYP), the harmonic vibrational frequencies and their corresponding IR and Raman intensities can be calculated for the optimized molecular geometry esisresearch.org. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental data.

A crucial component of this analysis is the Potential Energy Distribution (PED), which provides a quantitative assignment of each vibrational mode in terms of contributions from internal coordinates (such as bond stretches, angle bends, and torsions). The use of PED, often calculated with specialized software, allows for an unambiguous characterization of each band in the spectrum esisresearch.org. For this compound, a PED analysis would precisely describe the nature of complex vibrations involving the interplay of the furan ring, benzene (B151609) ring, methoxy group, and aldehyde substituent, leading to a complete and confident assignment of its entire vibrational spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₀H₈O₃, the exact molecular weight is 176.0473 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 176.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic aldehydes and methoxy-substituted aromatic compounds. The primary fragmentation processes would likely involve the loss of the formyl radical (•CHO) and the methyl radical (•CH₃) from the molecular ion.

A plausible fragmentation pathway for this compound is as follows:

α-Cleavage: The bond between the benzofuran ring and the carbonyl group of the aldehyde can cleave, leading to the loss of a hydrogen atom (H•) to form a stable acylium ion at m/z 175 (M-1).

Loss of the formyl group: Cleavage of the C-C bond between the aromatic ring and the aldehyde group would result in the loss of the formyl radical (•CHO), generating a benzofuryl cation at m/z 147 (M-29).

Loss of a methyl radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), resulting in a fragment ion at m/z 161 (M-15). This is a common fragmentation for methoxy-substituted aromatic compounds.

Loss of formaldehyde: A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the methoxy group, producing a radical cation at m/z 146 (M-30).

Subsequent fragmentation of these primary ions can lead to other smaller fragments, providing further structural information. For instance, the fragment at m/z 147 could lose a molecule of carbon monoxide (CO) to yield a cation at m/z 119.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 176 | Molecular Ion | [C₁₀H₈O₃]⁺ | - |

| 175 | [M-H]⁺ | [C₁₀H₇O₃]⁺ | Loss of H• from the aldehyde |

| 161 | [M-CH₃]⁺ | [C₉H₅O₃]⁺ | Loss of •CH₃ from the methoxy group |

| 147 | [M-CHO]⁺ | [C₉H₇O₂]⁺ | Loss of •CHO from the aldehyde |

| 146 | [M-CH₂O]⁺• | [C₉H₆O₂]⁺• | Loss of CH₂O from the methoxy group |

| 119 | [M-CHO-CO]⁺ | [C₈H₇O]⁺ | Loss of CO from the m/z 147 fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic system and carbonyl group.

The benzofuran ring system, being an extended π-conjugated system, will give rise to intense π → π* transitions. The presence of the methoxy (-OCH₃) and carbaldehyde (-CHO) groups as substituents on the benzofuran ring will influence the positions and intensities of these absorption bands. The methoxy group, being an electron-donating group (auxochrome), and the carbaldehyde group, an electron-withdrawing group (chromophore), both extend the conjugation of the system. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzofuran.

The spectrum of this compound would likely display two main absorption regions:

A high-intensity band in the range of 250-300 nm, corresponding to the π → π* transitions of the benzofuran ring system.

A lower intensity band at a longer wavelength, typically above 300 nm, which can be attributed to the n → π* transition of the carbonyl group in the carbaldehyde function. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

The exact absorption maxima (λ_max) and molar absorptivities (ε) would need to be determined experimentally. However, based on data for similar substituted benzofurans, the expected electronic transitions are summarized in the table below.

Table 2: Expected UV-Vis Absorption Data for this compound

| Expected λ_max Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Type of Transition | Chromophore |

| 250 - 300 | High ( > 10,000) | π → π | Benzofuran ring system |

| > 300 | Low ( < 1,000) | n → π | Carbonyl group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound in the solid state.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

However, based on the crystal structures of other substituted benzofuran derivatives, a theoretical prediction of the solid-state structure of this compound can be made. It is likely to crystallize in one of the common centrosymmetric space groups, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic molecules.

The crystal packing would be governed by a combination of van der Waals forces and weaker intermolecular interactions. Given the presence of the polar carbonyl group and the methoxy group, dipole-dipole interactions and C-H···O hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. The planar benzofuran ring system may also lead to π-π stacking interactions between adjacent molecules, further influencing the packing arrangement.

A hypothetical data table for the crystallographic parameters of this compound is presented below, based on typical values for similar organic compounds. It is important to emphasize that these are predicted values and await experimental verification.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules per unit cell) | 4 |

Computational Chemistry and Theoretical Studies on 4 Methoxybenzofuran 7 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the properties of molecular systems. For 4-Methoxybenzofuran-7-carbaldehyde, DFT calculations offer a detailed picture of its geometry, electronic landscape, and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to solve the quantum mechanical equations that describe the molecule's electron density.

Geometry Optimization and Conformational Analysis

The first step in the theoretical investigation of a molecule like this compound is geometry optimization. This computational process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds. While the benzofuran (B130515) ring system is largely planar and rigid, the methoxy (B1213986) (-OCH₃) and carbaldehyde (-CHO) groups have rotational freedom. Theoretical studies can identify the lowest-energy conformer, which is the most likely to be observed experimentally. For instance, studies on similar benzofuran structures analyze the orientation of such substituent groups to determine the most stable configuration.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzofuran Scaffold Note: This table provides representative data for a benzofuran core structure based on DFT calculations. Specific values for this compound would require a dedicated computational study.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Density of State)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. DFT calculations for related benzofuran carboxaldehyde compounds show that the electron density in the HOMO is typically distributed across the benzofuran ring system, while the LUMO is often localized on the carbaldehyde group, indicating it as the primary site for nucleophilic attack.

The Density of States (DOS) plot provides a more detailed picture of the molecular orbitals, showing the number of available energy states at each energy level and the contribution of different atoms or fragments to these orbitals.

Table 2: Representative Frontier Orbital Energies for a Benzofuran Carboxaldehyde Derivative Note: Data derived from studies on related compounds like 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde. nih.govresearchgate.netresearchgate.net The values are illustrative and would vary for the specific title compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govwolfram.com The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential. nih.gov

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or protonation. The area around the aldehyde hydrogen and the hydrogens on the aromatic ring would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. scispace.com

Reactivity Indices (Fukui Functions, ELF, LOL)

To gain a more quantitative understanding of local reactivity, chemists employ reactivity descriptors derived from DFT.

Fukui Functions (f(r)) identify the most reactive sites within a molecule. semanticscholar.orgresearchgate.net The function calculates the change in electron density at a specific point when an electron is added or removed. It helps pinpoint the exact atoms susceptible to nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). For a molecule like this, the Fukui functions would likely confirm the aldehyde carbon as a key site for nucleophilic attack. semanticscholar.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into chemical bonding. They map regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. These maps can visually distinguish between single, double, and triple bonds and highlight areas of electron pairing in the molecule.

Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. jmcs.org.mxresearchgate.net DFT calculations can predict these properties by computing the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netrsc.org

The benzofuran ring system provides a degree of electron delocalization. The presence of the electron-donating methoxy group and the electron-withdrawing carbaldehyde group creates a "push-pull" system that can enhance the NLO response. A large hyperpolarizability (β) value indicates a strong NLO response. nih.gov Theoretical calculations would quantify these properties and assess the potential of this compound as an NLO material. researchgate.net

Table 3: Calculated NLO Properties (Illustrative) Note: These are representative parameters. Actual values depend on the specific computational method and the molecule's final geometry.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR using CoMFA and CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the 3D properties of molecules.

Comparative Molecular Field Analysis (CoMFA) : CoMFA involves aligning a series of structurally related compounds (e.g., various substituted benzofuran-7-carbaldehydes) and placing them in a 3D grid. unicamp.brresearchgate.net At each grid point, steric and electrostatic fields are calculated. These field values are then used as descriptors in a statistical analysis (Partial Least Squares, PLS) to build a model that correlates the fields with the observed biological activity (e.g., enzyme inhibition). The results are visualized as 3D contour maps, showing regions where increased steric bulk or positive/negative charge would enhance or decrease activity. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of the structural requirements for activity. nih.govnih.gov Like CoMFA, CoMSIA models generate contour maps that guide the design of new, more potent compounds. nih.gov

For a series of this compound derivatives, a 3D-QSAR study could elucidate the key structural features required for a specific biological effect, guiding the synthesis of new analogs with improved potency. nih.gov

Based on the conducted research, there is no available scientific literature or data specifically detailing the computational chemistry and theoretical studies, including molecular docking and molecular dynamics simulations, for the compound this compound. Searches for ligand-receptor binding affinity predictions, interactions with specific molecular targets such as enzymes, DNA, or receptors, and characterizations of its binding site have yielded no results.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the specific topics requested in the outline for this compound. The scientific community has not published studies in this particular area for this compound.

Applications of 4 Methoxybenzofuran 7 Carbaldehyde in Complex Molecule Synthesis

Building Block for Natural Product Total Synthesis

No documented total syntheses of natural products were found that utilize 4-Methoxybenzofuran-7-carbaldehyde as a starting material or key intermediate.

The benzofuran (B130515) ring system is a core feature of many natural products, and numerous synthetic strategies have been developed to construct this scaffold. jocpr.com For example, syntheses have been reported for various natural coumarin (B35378) derivatives and other complex molecules starting from different benzofuran precursors, but none specifically list this compound. jocpr.com

Precursor for Advanced Materials with Specific Optical and Electronic Properties

There is no available research that describes the use of this compound as a precursor for advanced materials with specific optical or electronic properties.

The development of organic materials for electronics and optics is a burgeoning field, and heterocyclic compounds like benzofurans are sometimes explored for these applications due to their conjugated electronic systems. However, the potential of this specific isomer has not been reported in the scientific literature.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action

Influence of Substituents on Biological Activities

Structure-activity relationship studies have revealed that modifications at various positions of the benzofuran (B130515) core are crucial for biological activity. For instance, substitutions at the C-2 position have been found to be critical for the cytotoxic activity of these compounds. nih.gov Hybrid molecules, created by combining the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, and piperazines, have emerged as particularly potent cytotoxic agents. nih.gov

The anticancer activity of these derivatives is significantly influenced by the nature of the substituents. Studies on benzene-sulfonamide-based benzofuran derivatives have shown their ability to inhibit the hypoxia-inducible factor (HIF-1) pathway. nih.gov In one series of compounds, the inclusion of hydrophilic groups like piperidine (B6355638) on the benzofuran ring was noted to improve the compound's physicochemical properties. nih.gov Furthermore, research on bromoalkyl and bromoacetyl derivatives of benzofurans has identified these as having high cytotoxicity. mdpi.com The presence of a bromine substituent in an alkyl chain attached to the furan (B31954) ring appears to be a key contributor to this activity. mdpi.com

The table below summarizes the observed influence of various substituents on the biological activity of benzofuran derivatives based on findings from multiple studies.

| Substituent/Modification | Position | Observed Biological Effect | Reference(s) |

| Ester or Heterocyclic Rings | C-2 | Crucial for cytotoxic activity and selectivity. | nih.gov |

| Chalcone, Triazole, Piperazine (B1678402) Hybrids | Various | Potent cytotoxic agents against malignant tumors. | nih.gov |

| Benzene-Sulfonamide Moiety | Various | Inhibition of the HIF-1 pathway. | nih.gov |

| Bromoalkyl/Bromoacetyl Groups | Various | High cytotoxic activity. | mdpi.com |

| p-Methoxy Group on Phenyl Ring | C-3 | Potent antiproliferative activity against A549 lung cancer cells. | nih.gov |

| Chalcone Moiety | C-5 | Potent VEGFR-2 inhibition. | rsc.orgnih.govresearchgate.net |

Molecular Interactions with Biological Macromolecules

The therapeutic potential of benzofuran derivatives stems from their ability to interact with and modulate the function of key biological macromolecules, including enzymes, signaling proteins, and nucleic acids.

Many benzofuran derivatives exert their effects by inhibiting specific enzymes that are critical for cancer cell survival and proliferation.

Phosphatidylinositol-3-Kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is frequently overactive in cancer, making it a prime target for therapeutic intervention. nih.gov A series of newly synthesized benzofuran derivatives demonstrated significant inhibitory activity against PI3Kα. nih.gov Compounds featuring this scaffold were evaluated, with some showing potent inhibition of the enzyme, suggesting a promising mechanism for their anticancer effects. nih.gov For example, specific derivatives showed good inhibitory activity against PI3Kα with IC₅₀ values of 4.1, 7.8, and 20.5 µM. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. rsc.orgnih.gov Benzofuran-based compounds have been extensively investigated as VEGFR-2 inhibitors. rsc.orgnih.govresearchgate.net In particular, benzofuran-chalcone hybrids have shown remarkable potency. One such derivative, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, exhibited an IC₅₀ value of 1.00 x 10⁻³ µM, which was more potent than the reference drug Sorafenib. rsc.orgresearchgate.net Another study identified a 3-methylbenzofuran (B1293835) derivative with a p-methoxy group that displayed good VEGFR-2 inhibitory activity with an IC₅₀ of 77.97 nM. nih.gov These findings highlight that the benzofuran scaffold is a viable backbone for developing powerful anti-angiogenic agents. rsc.orgnih.gov

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic enzyme that plays a role in carcinogenesis, and its inhibition is a promising cancer therapy strategy. A series of benzofuran derivatives were designed and found to be potent LSD1 inhibitors. One representative compound demonstrated excellent LSD1 inhibition with an IC₅₀ value of 0.065 µM and showed significant anti-proliferation activity against various tumor cell lines.

The table below presents inhibitory activities of select benzofuran derivatives against these key enzymes.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference(s) |

| Benzofuran Derivative 8 | PI3Kα | 4.1 µM | nih.gov |

| Benzofuran Derivative 9 | PI3Kα | 7.8 µM | nih.gov |

| Benzofuran Derivative 11 | PI3Kα | 20.5 µM | nih.gov |

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one | VEGFR-2 | 0.001 µM | rsc.orgresearchgate.net |

| Benzofuran-chalcone derivative 5c | VEGFR-2 | 0.00107 µM | nih.gov |

| 3-methylbenzofuran derivative 16b | VEGFR-2 | 0.07797 µM | nih.gov |

| Benzofuran Derivative 17i | LSD1 | 0.065 µM | N/A |

By inhibiting enzymes like PI3K and VEGFR-2, benzofuran derivatives directly interfere with major cell signaling pathways. Inhibition of the VEGF/VEGFR-2 signaling pathway blocks the cascade required for angiogenesis, thereby limiting tumor growth. rsc.org Similarly, targeting the PI3K/Akt pathway disrupts signals that promote cell proliferation and survival. nih.gov Beyond these primary pathways, some benzofuran derivatives have been shown to induce apoptosis (programmed cell death) by activating caspases 3/7. mdpi.com Studies also indicate that these compounds can affect the cellular concentration of reactive oxygen species (ROS) and reduce the secretion of interleukin-6 (IL-6), a cytokine implicated in tumor growth and chemoresistance. mdpi.com

The molecular basis for the anticancer activity of some benzofurans includes direct interaction with nucleic acids. nih.gov Studies have shown that certain furochromone and benzofuran derivatives can bind to DNA. nih.gov In one study, biochemical assays revealed that incubating plasmid DNA with specific benzofuran derivatives inhibited its cleavage by the BamH1 restriction enzyme. mdpi.com This suggests that the compounds interact with DNA, possibly through intercalation or another binding mode, which protects the DNA from enzymatic digestion. mdpi.com However, it was noted that the binding affinity of these benzofurans to DNA is significantly weaker than that of established DNA intercalating agents like daunorubicin. mdpi.com

Mechanistic Insights into Targeted Biological Pathways

The anticancer effects of benzofuran derivatives arise from a multi-pronged attack on pathways essential for tumor development. The primary mechanisms identified are the inhibition of critical enzymes and the induction of apoptosis.

The inhibition of protein kinases such as VEGFR-2 is a key mechanism. By blocking VEGFR-2, these compounds effectively shut down the signaling cascade that leads to angiogenesis, thus starving tumors of the nutrients and oxygen required for their growth and metastasis. nih.govresearchgate.net Similarly, by targeting the PI3K/Akt pathway, benzofuran derivatives can halt the relentless proliferation signals that characterize many cancers. nih.gov

Another well-documented mechanism is the induction of apoptosis. Several benzofuran derivatives have been shown to trigger programmed cell death in cancer cells. mdpi.commdpi.com This is often achieved through the intrinsic cell death pathway, which involves the activation of effector caspases like caspase-3 and caspase-7. mdpi.commdpi.com For some derivatives, this apoptotic induction is linked to an increase in cellular hydrogen peroxide levels, which can affect the redox state of key proteins like cytochrome C, a critical component of the apoptosome. mdpi.com Furthermore, some benzofuran derivatives have been found to inhibit tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest in the G2/M phase, ultimately culminating in apoptosis. nih.gov

Design Principles for Modulating Bioactivity through Structural Modification

The extensive SAR studies on the benzofuran scaffold have illuminated several key principles for designing new derivatives with enhanced or modulated bioactivity.

Scaffold Hopping and Hybridization: A highly successful strategy involves creating hybrid molecules that merge the benzofuran core with other known pharmacophores. nih.gov Incorporating chalcone, sulfonamide, or heterocyclic moieties like piperazine and triazole has yielded compounds with potent and sometimes novel mechanisms of action. nih.govresearchgate.net

Strategic Substitution: The position and electronic nature of substituents are paramount. SAR studies consistently show that C-2 is a critical position for modification to influence cytotoxicity. nih.gov The addition of electron-withdrawing groups (e.g., nitro, chloro) or bulky groups to phenyl rings attached to the benzofuran core can significantly alter VEGFR-2 inhibitory activity. nih.gov

Improving Physicochemical Properties: A major challenge in drug design is achieving a balance between potency and drug-like properties such as solubility. Research has shown that introducing polar functionalities or hydrophilic groups, like piperidine, can improve these properties without sacrificing bioactivity, although sometimes a decrease in cytotoxicity is observed. nih.govmdpi.com

Conformational Restriction: Designing more rigid analogues of flexible lead compounds can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity. This strategy has been successfully applied in the development of benzofuran-based LSD1 inhibitors.

By applying these principles, medicinal chemists can rationally design and synthesize novel benzofuran derivatives, potentially including analogues of 4-Methoxybenzofuran-7-carbaldehyde, with tailored biological activities for therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxybenzofuran-7-carbaldehyde, and how can purity be optimized?

- Methodological Answer : A typical approach involves cyclization and transposition reactions of substituted phenolic precursors under controlled thermal conditions (e.g., 200–275°C), as seen in analogous benzofuran syntheses . Post-reaction, purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) is critical to isolate the aldehyde derivative. Slow evaporation of hexane/ethyl acetate solutions yields crystals suitable for structural validation . Purity optimization requires monitoring reaction kinetics via TLC and confirming product integrity using HPLC or GC-MS.

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : Key NMR signals include:

- ¹H-NMR : A singlet at δ ~10.1 ppm for the aldehyde proton, δ ~3.8–4.0 ppm for the methoxy group, and aromatic protons (δ ~6.5–7.5 ppm) split according to substituent positions.

- ¹³C-NMR : A carbonyl signal at δ ~190 ppm (aldehyde), methoxy carbons at δ ~55–60 ppm, and aromatic carbons between δ ~100–160 ppm .

Discrepancies in splitting patterns or chemical shifts may indicate rotational disorder (e.g., in CF₃ groups in fluorinated analogs) or solvent effects, necessitating variable-temperature NMR studies.

Q. What solubility characteristics should researchers consider for this compound in experimental design?

- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or ethyl acetate. Solubility testing should follow OECD 105 guidelines, with adjustments for temperature and pH. For biological assays, DMSO stock solutions (≤1% v/v) are recommended to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or inconsistent HRMS data) often arise from dynamic effects (e.g., hindered rotation) or impurities. Strategies include:

- Iterative refinement : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography (SHELXL/SHELXS for structure solution) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae with <2 ppm error .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Quantitative Structure-Property Relationship (QSPR) models predict reaction kinetics for nucleophiles like amines or Grignard reagents . For stereochemical outcomes, Molecular Dynamics (MD) simulations model solvent and temperature effects.

Q. How can X-ray crystallography refine the crystal structure of this compound derivatives?

- Methodological Answer : Use SHELXTL or Olex2 for data processing. Key steps:

- Data collection : High-resolution (<1.0 Å) datasets minimize thermal displacement errors.

- Refinement : Apply restraints for disordered groups (e.g., CF₃ in fluorinated analogs) and validate using R-factors and residual density maps .

- Validation tools : Check geometry with PLATON and CCDC Mercury to ensure bond lengths/angles align with similar benzofuran structures.

Q. What pharmacological screening strategies are suitable for evaluating this compound derivatives?

- Methodological Answer : Prioritize derivatives via in silico docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs). For in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).

- Enzyme inhibition : Fluorescence-based kinetics (e.g., COX-2 or CYP450 isoforms).

- Metabolic stability : Microsomal incubation with LC-MS/MS analysis .

Address discrepancies between computational and experimental activity using free-energy perturbation (FEP) simulations.

Data Contradiction and Optimization

Q. How should researchers optimize reaction yields for this compound under varying catalytic conditions?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). For example:

Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Data normalization : Use Z-scores to account for inter-assay variability.

- Orthogonal assays : Validate hits in independent models (e.g., zebrafish vs. murine).

- Meta-analysis : Compare with SAR trends in analogous benzofurans (e.g., 7-methoxyflavones) .

Contradictions may arise from off-target effects, requiring proteome-wide profiling (e.g., affinity chromatography-MS).

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and respiratory filter for aerosolized particles .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Segregate halogenated waste per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products